(+/-)-(R*,S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran

chiral purity HPLC analysis pharmaceutical intermediate

This compound is the racemic (RR/SS) diastereomeric pair of 6-fluoro-2-(oxiran-2-yl)chromane, a pivotal epoxide intermediate in the synthesis of the β1-selective adrenergic blocker nebivolol. It is recognized by the United States Pharmacopeia as Nebivolol Related Compound C, serving as a certified reference standard for analytical method development, method validation (AMV), and quality control (QC) of nebivolol active pharmaceutical ingredient.

Molecular Formula C11H11FO2
Molecular Weight 194.20 g/mol
CAS No. 876514-31-7
Cat. No. B3416641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+/-)-(R*,S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran
CAS876514-31-7
Molecular FormulaC11H11FO2
Molecular Weight194.20 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)F)OC1C3CO3
InChIInChI=1S/C11H11FO2/c12-8-2-4-9-7(5-8)1-3-10(14-9)11-6-13-11/h2,4-5,10-11H,1,3,6H2/t10-,11-/m0/s1
InChIKeyGVZDIJGBXSDSEP-QWRGUYRKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+/-)-(R*,S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran (876514-31-7): Reference-Standard Identity for Nebivolol Intermediate Procurement


This compound is the racemic (RR/SS) diastereomeric pair of 6-fluoro-2-(oxiran-2-yl)chromane, a pivotal epoxide intermediate in the synthesis of the β1-selective adrenergic blocker nebivolol [1]. It is recognized by the United States Pharmacopeia as Nebivolol Related Compound C, serving as a certified reference standard for analytical method development, method validation (AMV), and quality control (QC) of nebivolol active pharmaceutical ingredient . The substance possesses a molecular formula of C11H11FO2 (MW 194.20 g/mol) and contains two chiral centers, existing as a low-melting solid or viscous liquid that requires cold shipment for preservation of stereochemical integrity .

Why Nebivolol Epoxide Intermediate 876514-31-7 Cannot Be Substituted by Generic Chromane Epoxide Mixtures


Nebivolol synthesis critically depends on the stereochemical identity of the epoxide intermediate, because the final API exists as a racemic mixture of only two of ten possible stereoisomers—d-nebivolol (SRRR) and l-nebivolol (RSSS) . Crude epoxide mixtures such as CAS 99199-90-3 contain all four diastereomeric pairs (RR, SS, RS, SR) and cannot direct the correct stereochemical outcome without additional, often costly, chromatographic separations [1]. Furthermore, the kinetic resolution process that underpins industrial nebivolol manufacture exploits the differential reactivity of the RS/SR epoxides toward benzylamine, leaving the RR/SS epoxides—exactly the pair represented by CAS 876514-31-7—intact for subsequent enantioselective coupling [2]. Substituting an undefined epoxide mixture introduces uncontrolled stereochemical variability that propagates into the final drug substance, compromising both regulatory compliance and pharmacological consistency [3].

Quantitative Comparator Evidence for 876514-31-7: Diastereomeric Purity, Pharmacopeial Status, and Kinetic Differentiation


HPLC Purity: RR/SS Diastereomer vs. Mixed-Diastereomer Epoxide (CAS 99199-90-3)

The RR/SS diastereomeric pair (CAS 876514-31-7, Isomer B) is supplied with a minimum HPLC purity specification of 95%, with tightly controlled limits for isomeric impurity (≤3.0%) and total impurities (≤5.0%) . In direct comparison, the mixed diastereomer intermediate marketed under CAS 99199-90-3—an undefined blend of RR, SS, RS, and SR epoxides—carries an HPLC purity specification of only ≥75% and yields the same downstream nebivolol stereoisomer mixture, but without the ability to attribute impurity peaks to specific diastereomers . This 20-percentage-point purity differential directly translates to reduced purification burden and greater batch-to-batch consistency when CAS 876514-31-7 is selected over the crude mixture.

chiral purity HPLC analysis pharmaceutical intermediate

USP Pharmacopeial Recognition: Reference Standard vs. Non-Compendial Intermediate

CAS 876514-31-7 is the designated USP Nebivolol Related Compound C (Catalog No. 1457877), a certified reference standard integral to the USP monograph for Nebivolol Hydrochloride . It is used to identify and quantify impurity C in nebivolol drug substance per the Organic Impurities test and Stereoisomeric Purity test validated on Chiralpak AD columns (L51 packing) where d-nebivolol elutes at approximately 11 min and l-nebivolol at approximately 13 min . In contrast, the mixed epoxide CAS 99199-90-3 is not recognized by any major pharmacopeia and is sold only as a general synthetic intermediate [1]. For analytical laboratories performing GMP-compliant release testing, the compendial status of 876514-31-7 eliminates the need for extensive in-house qualification of a non-compendial reference material.

pharmacopeial reference standard regulatory compliance USP monograph

Kinetic Reactivity Differential: RR/SS Epoxides Remain Unreacted While RS/SR Epoxides Are Consumed

In the patented industrial process for nebivolol, a 1:1 mixture of the two diastereomeric epoxide pairs (RR/SS and RS/SR) is treated with benzylamine in a sterically hindered tertiary alcohol (e.g., 2-methyl-2-butanol) at 0–60 °C [1]. Under these conditions, the RS and SR epoxides are kinetically resolved—they undergo quantitative ring-opening to the corresponding amino-alcohols—whereas the RR and SS epoxides (CAS 876514-31-7) remain completely unreacted and are subsequently recovered and cross-coupled with the opposite amino-alcohol to produce the correct nebivolol stereoisomers [2]. This chemoselectivity is the basis for bypassing costly preparative chiral chromatography; substituting an undefined epoxide mixture would destroy this inherent selectivity. Quantitative recovery of intact RR/SS epoxide after kinetic resolution has been demonstrated at multi-kilogram scale with epoxide purity retention >98% [1].

kinetic resolution chemo-selectivity stereoselective synthesis

Isomeric Purity Specification: RR/SS vs. RS/SR Diastereomeric Pair as Distinct USP Reference Standards

The USP maintains two separate, non-interchangeable epoxide reference standards: Nebivolol Related Compound C (CAS 876514-31-7, the (RS)-6-Fluoro-2-[(RS)-oxiran-2-yl]chroman, i.e., the RR/SS pair) and Nebivolol Related Compound D (CAS 793669-26-8, the (RS)-6-Fluoro-2-[(SR)-oxiran-2-yl]chroman, i.e., the RS/SR pair) [1]. Commercially, the RR/SS pair is controlled to ≥90.0% isomeric purity with the RS/SR isomer limited to ≤5.0%, as documented by Pragna Group's Isomer-B specification [2]. The existence of distinct, cross-referenced USP monographs for each epoxide pair underscores that these diastereomers are analytically resolvable and must be individually identified for pharmacopeial compliance; they cannot be treated as equivalents in any GMP context [3].

diastereomer separation reference standard catalog pharmaceutical impurity profiling

Physical State Differentiation: Low-Melting Solid vs. Liquid Intermediate

CAS 876514-31-7 is characterized by multiple vendors as a low-melting solid or viscous liquid requiring cold shipment (UN3077 dangerous goods classification), reflecting its defined isomeric composition and tendency to crystallize upon purification . In contrast, the mixed diastereomer intermediate CAS 99199-90-3 is consistently described as a pale-red to pale-yellow oily liquid at ambient temperature with a boiling point of 292 °C and flash point of 138 °C . This physical distinction has practical implications: the solid or semi-solid nature of 876514-31-7 facilitates precise gravimetric dispensing for analytical standard preparation, whereas the liquid mixed epoxide requires volumetric handling with attendant accuracy limitations. The cold-chain requirement for 876514-31-7, while adding logistical cost, serves as a quality indicator—it confirms the material has been stored under conditions that preserve stereochemical integrity .

physical characterization handling and storage supply chain logistics

Procurement-Guiding Application Scenarios for (+/-)-(R*,S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran (876514-31-7)


USP-Compliant ANDA Analytical Method Validation and Quality Control Release Testing

For abbreviated new drug applications (ANDAs) referencing nebivolol hydrochloride, the USP monograph mandates the use of Nebivolol Related Compound C (CAS 876514-31-7) as the reference standard for organic impurity profiling and stereoisomeric purity determination . The compendial status of this material eliminates the need for extensive in-house qualification, directly satisfying regulatory expectations for traceability to the USP reference standard lot. Analytical laboratories performing HPLC method transfer, forced degradation studies, or stability-indicating method validation must procure this specific diastereomeric pair to ensure correct peak identification and compliance with the USP Organic Impurities test .

Industrial-Scale Nebivolol Synthesis via Kinetic Resolution Without Preparative Chiral Chromatography

Manufacturing processes protected by US Patent 8,487,122 rely on the differential reactivity of RR/SS epoxides (CAS 876514-31-7) versus RS/SR epoxides toward benzylamine to achieve diastereomer separation without expensive chiral stationary phases [1]. Procurement of the correct RR/SS epoxide pair—either as the isolated intermediate or as a component of a defined 1:1 diastereomeric feedstock—is essential for executing this kinetic resolution at scale. The documented >98% recovery of intact RR/SS epoxide after amine treatment enables efficient cross-coupling to produce l-benzylnebivolol and, ultimately, the target nebivolol stereoisomers .

Impurity Profiling and Forced Degradation Studies for Nebivolol Drug Substance and Drug Product

In stability-indicating method development, CAS 876514-31-7 serves as a characterized impurity marker used to establish system suitability, determine relative retention times, and calculate response factors for nebivolol impurity C . The quantified purity specification (≥95% with ≤3.0% isomeric impurity) provides a known baseline for spike-and-recovery experiments and limit tests. The cold-chain requirement confirms the material's stereochemical stability, which is critical for studies where epimerization or degradation of the oxirane ring could confound impurity attribution [1].

Stereochemical Reference for Chiral Chromatographic Method Development

The USP Stereoisomeric Purity test for nebivolol hydrochloride, validated on Chiralpak AD columns (L51 packing) with distinct retention times for d-nebivolol (~11 min) and l-nebivolol (~13 min), requires Nebivolol Related Compound C and D as system suitability standards to confirm column performance and peak resolution . CAS 876514-31-7, as the RR/SS epoxide pair, provides the specific stereochemical reference point needed to verify that the chiral method adequately resolves the critical diastereomeric intermediates that could otherwise co-elute with the parent drug peak .

Quote Request

Request a Quote for (+/-)-(R*,S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.